Cas no 2097943-81-0 (2-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)butanoic acid)

2-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)butanoic acid is a piperidine-derived carboxylic acid compound with potential applications in pharmaceutical and chemical synthesis. Its structure features a methoxymethyl and methyl substituent on the piperidine ring, enhancing steric and electronic properties for selective reactivity. The butanoic acid moiety provides a functional handle for further derivatization, making it a versatile intermediate in medicinal chemistry. The compound's balanced lipophilicity and steric profile may contribute to improved bioavailability in drug design. Its stability under standard conditions and compatibility with common synthetic methodologies offer practical advantages in research and industrial settings. The presence of both basic (piperidine) and acidic (carboxyl) functionalities allows for tunable physicochemical properties in target-oriented applications.
2-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)butanoic acid structure
2097943-81-0 structure
Product name:2-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)butanoic acid
CAS No:2097943-81-0
MF:C12H23NO3
MW:229.315923929214
CID:5722059
PubChem ID:121203106

2-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • F1907-6970
    • AKOS026711336
    • 2-(4-(methoxymethyl)-4-methylpiperidin-1-yl)butanoic acid
    • starbld0026896
    • 2097943-81-0
    • 2-[4-(methoxymethyl)-4-methylpiperidin-1-yl]butanoic acid
    • 1-Piperidineacetic acid, α-ethyl-4-(methoxymethyl)-4-methyl-
    • 2-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)butanoic acid
    • Inchi: 1S/C12H23NO3/c1-4-10(11(14)15)13-7-5-12(2,6-8-13)9-16-3/h10H,4-9H2,1-3H3,(H,14,15)
    • InChI Key: NYCNBQOAJXLXTE-UHFFFAOYSA-N
    • SMILES: O(C)CC1(C)CCN(C(C(=O)O)CC)CC1

Computed Properties

  • Exact Mass: 229.16779360g/mol
  • Monoisotopic Mass: 229.16779360g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 49.8Ų

Experimental Properties

  • Density: 1.027±0.06 g/cm3(Predicted)
  • Boiling Point: 319.8±17.0 °C(Predicted)
  • pka: 2.55±0.10(Predicted)

2-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-6970-0.25g
2-(4-(methoxymethyl)-4-methylpiperidin-1-yl)butanoic acid
2097943-81-0 95%+
0.25g
$595.0 2023-09-07
TRC
M174921-1g
2-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)butanoic Acid
2097943-81-0
1g
$ 570.00 2022-06-04
TRC
M174921-100mg
2-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)butanoic Acid
2097943-81-0
100mg
$ 95.00 2022-06-04
Life Chemicals
F1907-6970-1g
2-(4-(methoxymethyl)-4-methylpiperidin-1-yl)butanoic acid
2097943-81-0 95%+
1g
$660.0 2023-09-07
Life Chemicals
F1907-6970-5g
2-(4-(methoxymethyl)-4-methylpiperidin-1-yl)butanoic acid
2097943-81-0 95%+
5g
$2167.0 2023-09-07
Life Chemicals
F1907-6970-2.5g
2-(4-(methoxymethyl)-4-methylpiperidin-1-yl)butanoic acid
2097943-81-0 95%+
2.5g
$1439.0 2023-09-07
TRC
M174921-500mg
2-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)butanoic Acid
2097943-81-0
500mg
$ 365.00 2022-06-04
Life Chemicals
F1907-6970-10g
2-(4-(methoxymethyl)-4-methylpiperidin-1-yl)butanoic acid
2097943-81-0 95%+
10g
$3034.0 2023-09-07
Life Chemicals
F1907-6970-0.5g
2-(4-(methoxymethyl)-4-methylpiperidin-1-yl)butanoic acid
2097943-81-0 95%+
0.5g
$627.0 2023-09-07

Additional information on 2-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)butanoic acid

Introduction to 2-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)butanoic acid (CAS No. 2097943-81-0)

2-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)butanoic acid (CAS No. 2097943-81-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various therapeutic applications, particularly in the areas of neurodegenerative diseases and metabolic disorders. This article aims to provide a comprehensive overview of the chemical properties, biological activities, and recent research advancements related to this compound.

The molecular structure of 2-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)butanoic acid is composed of a butanoic acid backbone substituted with a 4-(methoxymethyl)-4-methylpiperidine moiety. The presence of the piperidine ring and the methoxymethyl group imparts specific physicochemical properties that influence its biological activity. The compound is a white crystalline solid with a molecular weight of 233.35 g/mol and a melting point of approximately 105°C. It is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water.

In terms of chemical synthesis, 2-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)butanoic acid can be prepared through a multi-step process involving the reaction of 4-(methoxymethyl)-4-methylpiperidine with an appropriate carboxylic acid derivative. Recent advancements in synthetic methods have focused on improving the yield and purity of the final product, making it more accessible for large-scale production and pharmaceutical development.

The biological activity of 2-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)butanoic acid has been extensively studied in various in vitro and in vivo models. One of the key areas of interest is its potential as a modulator of G protein-coupled receptors (GPCRs), particularly those involved in neurotransmission and metabolic regulation. Studies have shown that this compound exhibits selective binding to specific GPCRs, leading to downstream signaling pathways that can influence cellular functions such as neurotransmitter release and glucose metabolism.

In the context of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, 2-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)butanoic acid has demonstrated neuroprotective effects by reducing oxidative stress and inhibiting neuroinflammation. These properties are attributed to its ability to modulate the activity of certain GPCRs that play a role in neuronal survival and function. Preclinical studies using animal models have shown promising results, with significant improvements in cognitive function and motor coordination observed in treated animals.

Beyond its neuroprotective effects, 2-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)butanoic acid has also been investigated for its potential as an antidiabetic agent. Research has indicated that this compound can enhance insulin sensitivity and improve glucose homeostasis by activating specific GPCRs involved in glucose metabolism. In vitro studies using human adipocytes have shown that treatment with this compound leads to increased glucose uptake and reduced lipid accumulation, suggesting its potential as a therapeutic option for type 2 diabetes mellitus.

The safety profile of 2-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)butanoic acid has been evaluated through extensive toxicological studies. These studies have demonstrated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.

In conclusion, 2-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)butanoic acid (CAS No. 2097943-81-0) represents a promising candidate for the development of novel therapeutics targeting neurodegenerative diseases and metabolic disorders. Its unique chemical structure and biological activities make it an attractive molecule for further investigation and potential clinical application. Ongoing research efforts aim to optimize its pharmacological properties and explore new avenues for therapeutic intervention.

Recommend Articles

Recommended suppliers
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.